N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methylbenzoyl and methylphenoxy groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methylbenzoyl Group: The methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Methylphenoxy Group: The methylphenoxy group can be attached through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide: Differing in the position of the methyl group on the phenoxy ring.
N-{4-[4-(2-Methylbenzoyl)-1-piperazinyl]phenyl}propanamide: Featuring a piperazine ring instead of a benzofuran core.
Properties
Molecular Formula |
C25H21NO4 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C25H21NO4/c1-16-7-11-18(12-8-16)24(28)25-23(20-5-3-4-6-21(20)30-25)26-22(27)15-29-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,26,27) |
InChI Key |
WMSMQEFIEIGFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)C |
Origin of Product |
United States |
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